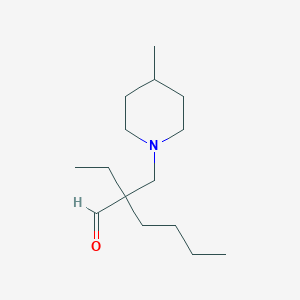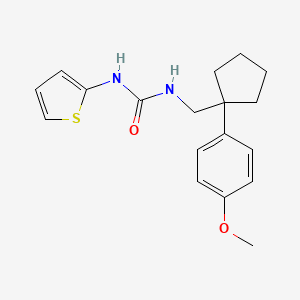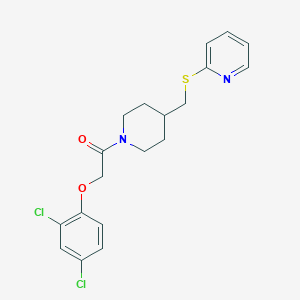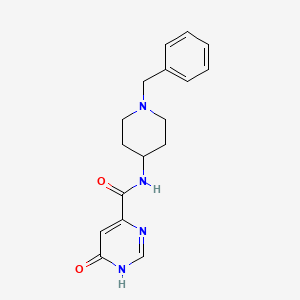
2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal is a chemical compound that is widely used in scientific research. It is a synthetic compound that is used in various applications, including drug development, biochemical research, and physiological studies.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal is not well understood. However, it is believed to act as a ligand for certain receptors in the body, which can result in the activation or inhibition of various signaling pathways. The compound is also believed to have an effect on the central nervous system, although the exact mechanism is still under investigation.
Biochemical and Physiological Effects:
2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can result in the inhibition of various biological processes. The compound has also been shown to affect the central nervous system, leading to changes in behavior and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal in lab experiments is its synthetic nature. This means that the compound can be easily synthesized in large quantities, which is important for studies that require large amounts of the compound. However, one of the main limitations of using the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal. One area of research is the development of new compounds based on the structure of 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal. These compounds may have improved therapeutic properties and could be used to treat a range of diseases. Another area of research is the investigation of the compound's effects on the central nervous system. This could lead to the development of new drugs for the treatment of various neurological disorders. Finally, there is a need for further studies on the mechanism of action of the compound, which could provide insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal involves the reaction of 4-methyl-piperidine with 2-bromo-2-ethyl hexanal in the presence of a palladium catalyst. The reaction results in the formation of the desired compound, which can be purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal is widely used in scientific research, particularly in drug development. It is used as a starting material for the synthesis of various compounds that have potential therapeutic applications. The compound is also used in biochemical research to study the mechanism of action of various enzymes and proteins. Moreover, it is used in physiological studies to investigate the effects of certain compounds on the body.
Propriétés
IUPAC Name |
2-ethyl-2-[(4-methylpiperidin-1-yl)methyl]hexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-4-6-9-15(5-2,13-17)12-16-10-7-14(3)8-11-16/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBWIPUTEFXFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CN1CCC(CC1)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2586994.png)


![6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2586998.png)


![rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans](/img/structure/B2587002.png)
![7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![Naphtho[1,2-b]thiophen-2-ylmethanol](/img/structure/B2587008.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2587010.png)


